molecular formula C16H18N2O B13852109 2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline

2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline

Cat. No.: B13852109
M. Wt: 254.33 g/mol
InChI Key: XBQFRWFNQDYIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a tetrahydroquinazoline core substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline typically involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzylamine, followed by cyclization. The reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the tetrahydroquinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydroquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to various substituted quinazoline compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline
  • 2-(4-Methoxyanilino)methylphenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-(4-Methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its potential as a bioactive molecule, while the tetrahydroquinazoline core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinazoline

InChI

InChI=1S/C16H18N2O/c1-11-14-5-3-4-6-15(14)18-16(17-11)12-7-9-13(19-2)10-8-12/h3-11,16-18H,1-2H3

InChI Key

XBQFRWFNQDYIAM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2NC(N1)C3=CC=C(C=C3)OC

Origin of Product

United States

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